molecular formula C19H24ClN5O2S2 B2943365 2-((5-(4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105200-73-4

2-((5-(4-(2-(4-chlorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2943365
CAS RN: 1105200-73-4
M. Wt: 454
InChI Key: JVAUTXMXINPRJR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis of this compound is not known, it could potentially be synthesized through a series of reactions involving the formation of the piperazine ring, the acetylation of the piperazine, the formation of the thiadiazole ring, and finally the attachment of the isopropylacetamide group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the acetyl group could be hydrolyzed to form a carboxylic acid and an amine. Additionally, the thiadiazole ring could potentially participate in electrophilic substitution reactions .

Scientific Research Applications

Synthesis and Biological Potentials

Antimicrobial and Anticancer Activities : Research has demonstrated the synthesis of 1,3,4-thiadiazole derivatives exhibiting significant antimicrobial and anticancer activities. A study highlighted the creation of derivatives evaluated for their in vitro antimicrobial and anticancer capabilities, with some compounds showing comparable activity to standard drugs like ciprofloxacin and fluconazole for antimicrobial effects, and others displaying anticancer activity though not as active as drugs like 5-fluorouracil and tomudex (S. Mehta et al., 2019).

Antibacterial Screening : Novel thiadiazoles, triazoles, and oxadiazoles containing the piperazine nucleus were synthesized and showed moderate activity against bacteria like Bacillus Subtilis and Escherichia Coli (R. Deshmukh et al., 2017).

Specific Biological Activities

Antioxidant and Antitumor Evaluation : Certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and evaluated for their antioxidant and antitumor activities, showing promising results which suggest potential therapeutic applications (W. Hamama et al., 2013).

Antiacetylcholinesterase Activity : Some benzothiazole-based new piperazine-dithiocarbamate derivatives were synthesized, exhibiting potential antiacetylcholinesterase properties. This activity suggests their utility in addressing conditions associated with cholinesterase inhibition (U. Mohsen et al., 2014).

properties

IUPAC Name

2-[[5-[4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN5O2S2/c1-13(2)21-16(26)12-28-19-23-22-18(29-19)25-9-7-24(8-10-25)17(27)11-14-3-5-15(20)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAUTXMXINPRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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